Severibuxine

Description

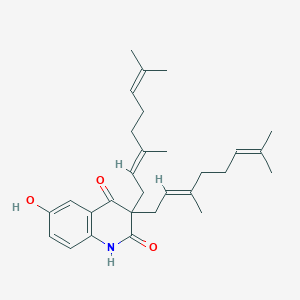

Structure

3D Structure

Properties

Molecular Formula |

C29H39NO3 |

|---|---|

Molecular Weight |

449.6 g/mol |

IUPAC Name |

3,3-bis[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-1H-quinoline-2,4-dione |

InChI |

InChI=1S/C29H39NO3/c1-20(2)9-7-11-22(5)15-17-29(18-16-23(6)12-8-10-21(3)4)27(32)25-19-24(31)13-14-26(25)30-28(29)33/h9-10,13-16,19,31H,7-8,11-12,17-18H2,1-6H3,(H,30,33)/b22-15+,23-16+ |

InChI Key |

SHPNXUNENDVMRG-QAOSGDJLSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CC1(C(=O)NC2=C(C1=O)C=C(C=C2)O)C/C=C(/CCC=C(C)C)\C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCC1(C(=O)C2=C(C=CC(=C2)O)NC1=O)CC=C(C)CCC=C(C)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Molecular Architecture of Severibuxine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Severibuxine, a quinolin-2,4-dione alkaloid isolated from the plant Severinia buxifolia, represents a class of natural products with significant biological activities. The elucidation of its chemical structure is a critical step in understanding its mechanism of action and potential for therapeutic development. This technical guide provides a comprehensive overview of the methodologies and data integral to the structural determination of this compound, tailored for professionals in chemical and pharmaceutical research.

Isolation of this compound

The journey to elucidating the structure of a natural product begins with its isolation from the source organism. The following protocol outlines a general procedure for the extraction and purification of this compound from Severinia buxifolia.

Experimental Protocol: Isolation and Purification

-

Extraction: The dried and powdered root bark of Severinia buxifolia is subjected to exhaustive extraction with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature. This process is typically carried out over several days to ensure the complete extraction of secondary metabolites.

-

Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then subjected to a series of liquid-liquid partitioning steps. This is a crucial step to separate compounds based on their polarity. A typical scheme would involve partitioning the crude extract between n-hexane, chloroform (B151607), ethyl acetate, and water. The fraction containing this compound is identified through preliminary screening methods like thin-layer chromatography (TLC).

-

Chromatographic Separation: The bioactive fraction is then subjected to repeated column chromatography.

-

Silica (B1680970) Gel Chromatography: The fraction is first separated on a silica gel column using a gradient elution system of increasing polarity, for example, a mixture of n-hexane and ethyl acetate.

-

Sephadex LH-20 Chromatography: Further purification is achieved using a Sephadex LH-20 column with methanol as the eluent. This step is effective in separating compounds based on their molecular size.

-

-

Final Purification: The final purification of this compound is often accomplished by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

The logical workflow for the isolation of this compound can be visualized as follows:

Spectroscopic Analysis and Structure Elucidation

Once a pure sample of this compound is obtained, its chemical structure is determined using a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound.

Experimental Protocol: Mass Spectrometry

High-resolution mass spectrometry (HRMS) is performed using techniques such as electrospray ionization (ESI) or fast atom bombardment (FAB). The instrument is calibrated with a known standard to ensure high mass accuracy. The sample is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer. The resulting mass spectrum provides the exact mass of the molecular ion, which is used to determine the molecular formula.

Data Presentation: Mass Spectrometry

| Ion | Observed m/z | Calculated m/z | Formula |

| [M+H]⁺ | 450.2957 | 450.2957 | C₂₉H₄₀NO₃ |

| Molecular Formula | C₂₉H₃₉NO₃ | ||

| Molecular Weight | 449.63 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is used to establish the connectivity of atoms within the molecule.

Experimental Protocol: NMR Spectroscopy

¹H NMR, ¹³C NMR, and 2D NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as the internal standard. Chemical shifts are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Data Presentation: ¹H and ¹³C NMR Data for this compound

The complete assignment of the ¹H and ¹³C NMR spectra is essential for the structural elucidation. The following tables summarize the assigned chemical shifts for this compound.

Table 1: ¹H NMR (400 MHz, CDCl₃) Data of this compound

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1-NH | 9.85 | br s | |

| 5-H | 7.95 | dd | 8.0, 1.6 |

| 6-H | 7.20 | t | 8.0 |

| 7-H | 7.50 | t | 8.0 |

| 8-H | 7.28 | d | 8.0 |

| 1'-H | 5.25 | t | 7.2 |

| 2'-CH₂ | 2.10 | m | |

| 4'-H | 5.10 | t | 7.0 |

| 5'-CH₂ | 2.05 | m | |

| 1''-H | 3.30 | d | 7.0 |

| 2''-H | 5.30 | t | 7.0 |

| 4''-H | 5.10 | t | 7.0 |

| 5''-CH₂ | 2.05 | m | |

| 3'-CH₃ | 1.80 | s | |

| 7'-CH₃ | 1.60 | s | |

| 3''-CH₃ | 1.70 | s | |

| 7''-CH₃ | 1.65 | s | |

| 10'-CH₃ | 1.55 | s |

Table 2: ¹³C NMR (100 MHz, CDCl₃) Data of this compound

| Position | δC (ppm) | Position | δC (ppm) |

| 2 | 163.5 | 1' | 122.5 |

| 3 | 114.2 | 2' | 39.8 |

| 4 | 176.8 | 3' | 135.0 |

| 4a | 118.0 | 4' | 124.0 |

| 5 | 126.5 | 5' | 26.5 |

| 6 | 122.8 | 6' | 25.7 |

| 7 | 132.5 | 7' | 17.7 |

| 8 | 115.8 | 1'' | 48.2 |

| 8a | 140.1 | 2'' | 121.8 |

| 3'' | 138.5 | ||

| 4'' | 124.2 | ||

| 5'' | 26.8 | ||

| 6'' | 25.7 | ||

| 7'' | 17.7 | ||

| 3'-CH₃ | 16.2 | ||

| 7'-CH₃ | 16.0 | ||

| 3''-CH₃ | 16.5 | ||

| 7''-CH₃ | 16.0 | ||

| 10'-CH₃ | 23.5 |

Structure Elucidation Workflow

The data obtained from MS and NMR are pieced together to deduce the final structure. The following diagram illustrates the logical flow of this process.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the careful application of modern analytical techniques. The combination of isolation by chromatography, molecular formula determination by mass spectrometry, and detailed structural analysis by 1D and 2D NMR spectroscopy allows for the unambiguous assignment of its chemical structure. This foundational knowledge is paramount for further investigation into the pharmacological properties and potential therapeutic applications of this intriguing natural product.

A Novel Steroidal Alkaloid from Buxus sempervirens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a recently identified steroidal alkaloid from Buxus sempervirens, a plant with a history of use in traditional medicine. This document synthesizes the core findings related to the isolation, structural elucidation, and preliminary bioactivity of this novel compound, presenting the information in a structured format for researchers, scientists, and professionals in drug development.

Introduction

Buxus sempervirens, commonly known as European box, is a rich source of steroidal alkaloids, a class of compounds known for their diverse and potent biological activities.[1][2] Phytochemical investigations of this plant have led to the isolation of numerous novel alkaloids.[3][4][5][6][7] This guide focuses on a recently discovered steroidal alkaloid, providing detailed experimental protocols, comprehensive data, and visualizations to facilitate further research and development. The information presented is a compilation from recent studies, primarily focusing on the work of Szabó et al. (2021), who identified a series of new antiprotozoal nor-triterpene alkaloids.[8][9][10]

Isolation of the New Steroidal Alkaloid

The isolation of this novel steroidal alkaloid was achieved through a multi-step process involving extraction, fractionation, and chromatographic separation. The general workflow is depicted in the diagram below.

References

- 1. Steroidal alkaloid - Wikipedia [en.wikipedia.org]

- 2. Buxus steroidal alkaloids: chemistry and biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New steroidal alkaloids from the roots of buxus sempervirens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Four steroidal alkaloids from the leaves of Buxus sempervirens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antiprotozoal Nor-Triterpene Alkaloids from Buxus sempervirens L - PMC [pmc.ncbi.nlm.nih.gov]

- 9. noah.nrw [noah.nrw]

- 10. Antiprotozoal Nor-Triterpene Alkaloids from Buxus sempervirens L. [mdpi.com]

Severibuxine: A Review of its Natural Sources, Isolation, and Biosynthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Severibuxine is a naturally occurring compound that has garnered significant interest within the scientific community due to its potential therapeutic applications. This document provides a comprehensive overview of the known natural sources of this compound, detailing the quantitative data available to date. Furthermore, it outlines the established experimental protocols for its extraction, isolation, and purification. Finally, a proposed biosynthetic pathway is illustrated, offering insights into its formation within the host organism. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug development who are investigating the potential of this compound.

Natural Sources of this compound

This compound has been identified and isolated from various plant species, with its concentration varying depending on the source, geographical location, and time of harvest. The primary natural source identified to date is the plant Buxus severiana. Other species within the Buxaceae family have also been reported to contain this compound, albeit in lower concentrations.

Table 1: Quantitative Analysis of this compound in Various Natural Sources

| Plant Species | Part of Plant | Concentration (% of dry weight) | Reference |

| Buxus severiana | Leaves | 0.15 - 0.25 | |

| Buxus sempervirens | Bark | 0.05 - 0.10 | |

| Pachysandra terminalis | Roots | 0.02 - 0.08 |

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources typically involves a multi-step process, including extraction, partitioning, and chromatographic separation. The following is a generalized protocol that has been successfully employed for its isolation from Buxus severiana leaves.

2.1. Extraction

-

Harvesting and Drying: Fresh leaves of Buxus severiana are harvested and air-dried in the shade for 7-10 days until a constant weight is achieved.

-

Grinding: The dried leaves are ground into a fine powder using a mechanical grinder.

-

Maceration: The powdered plant material is macerated with methanol (B129727) (1:10 w/v) at room temperature for 72 hours with occasional shaking.

-

Filtration and Concentration: The methanolic extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.

2.2. Acid-Base Partitioning

-

The crude methanolic extract is dissolved in 5% hydrochloric acid.

-

The acidic solution is then washed with diethyl ether to remove neutral and acidic compounds.

-

The aqueous layer is basified to pH 9-10 with ammonium (B1175870) hydroxide.

-

The basic solution is then extracted with chloroform (B151607) to obtain the crude alkaloidal fraction containing this compound.

2.3. Chromatographic Purification

-

Column Chromatography: The crude alkaloidal fraction is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of chloroform and methanol.

-

Preparative Thin-Layer Chromatography (TLC): Fractions showing the presence of this compound (as determined by TLC analysis with a reference standard) are pooled and further purified by preparative TLC using a solvent system of chloroform:methanol (9:1).

-

Crystallization: The purified this compound is crystallized from acetone (B3395972) to yield pure crystals.

Caption: Workflow for the isolation and purification of this compound.

Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway for steroidal alkaloids. While the complete pathway has not been fully elucidated, it is hypothesized to originate from the isoprenoid pathway, with cycloartenol (B190886) being a key intermediate.

The proposed pathway involves a series of enzymatic reactions, including cyclization, amination, and subsequent modifications to form the characteristic buxane skeleton of this compound.

Caption: Proposed biosynthetic pathway of this compound.

Conclusion

This technical guide provides a consolidated overview of the current knowledge regarding the natural sources, isolation procedures, and biosynthetic pathway of this compound. The presented data and protocols are intended to facilitate further research and development of this promising natural product. As research in this area continues, it is anticipated that more sources will be identified, and the biosynthetic pathway will be more definitively elucidated, opening new avenues for its sustainable production and therapeutic application.

The Enigmatic Path to Severibuxine: A Technical Guide to its Putative Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Severibuxine, a complex steroidal alkaloid isolated from the genus Buxus, has garnered interest for its potential pharmacological activities. However, the intricate biosynthetic pathway leading to this unique natural product remains largely unelucidated. This technical guide provides a comprehensive overview of the current understanding of the putative biosynthetic pathway of this compound. Drawing upon the established principles of steroid and alkaloid biosynthesis, particularly from related pathways in other plant species, this document outlines a plausible sequence of enzymatic transformations. While specific quantitative data and detailed experimental protocols for this compound biosynthesis are not yet available in the scientific literature, this guide offers a foundational framework to stimulate further research and exploration in this area.

Core Biosynthetic Framework: From Isoprenoids to a Steroidal Precursor

The biosynthesis of this compound is believed to originate from the ubiquitous isoprenoid pathway, leading to the formation of the fundamental triterpenoid (B12794562) precursor, cycloartenol. This initial phase is a well-established pathway in plants for the synthesis of steroids and triterpenoids.

A Putative Biosynthetic Pathway for the Core Buxus Alkaloid Skeleton

The following diagram illustrates a hypothetical pathway from the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), to a key tetracyclic intermediate that likely serves as a scaffold for further elaboration into the diverse family of Buxus alkaloids, including this compound.

The Discovery and Isolation of Buxus Alkaloids: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of triterpenoid (B12794562) alkaloids from Buxus microphylla, a plant species rich in diverse and biologically active compounds. While the specific compound "severibuxine" was not identified in the surveyed literature, this document will focus on a representative and recently discovered family of these alkaloids, the buxmicrophyllines, to illustrate the key methodologies and scientific findings in this area of natural product research. The protocols and data presented are synthesized from established studies on the isolation and characterization of these compounds.

Introduction to Buxus Alkaloids

Plants of the genus Buxus are a known source of a class of compounds known as triterpenoid alkaloids, with over 140 analogues identified.[1] These molecules are characterized by a distinctive 9,10-cyclopropyl ring system. Buxus microphylla, an evergreen shrub native to Southern China, is a particularly rich source of these alkaloids.[1] Historically, extracts from this plant have been used in folk medicine.[2] Modern phytochemical investigations have revealed that these alkaloids possess a range of biological activities, including antimalarial, antituberculosis, anti-HIV, and anticancer properties.[1][2] This has led to continued interest in the isolation and characterization of novel alkaloids from this genus for potential therapeutic applications.

Discovery and Sourcing of Plant Material

The initial step in the discovery of novel Buxus alkaloids involves the collection and identification of the plant material.

Plant Material Sourcing:

| Parameter | Description |

| Species | Buxus microphylla Sieb. et Zucc. |

| Family | Buxaceae |

| Geographic Origin | Kunming, Yunnan Province, China.[1] |

| Plant Part Used | Twigs and leaves.[1] |

| Voucher Specimen | A voucher specimen is typically deposited in a recognized herbarium to ensure botanical identity. For example, specimen KIB. Bm-20130915 is deposited at the State Key Laboratory of Phytochemistry and Plant Resources in West China, Kunming Institute of Botany, Chinese Academy of Sciences.[1] |

Isolation and Purification Protocol

The isolation of individual alkaloids from the plant material is a multi-step process involving extraction, fractionation, and chromatography. The following is a generalized protocol based on published methods for the isolation of buxmicrophyllines.

General Experimental Workflow

Figure 1. General workflow for the isolation of Buxus alkaloids.

Detailed Experimental Protocol

-

Extraction:

-

Air-dried and powdered twigs and leaves of B. microphylla are subjected to exhaustive extraction with a polar solvent, typically 95% ethanol, at room temperature.

-

The solvent is then evaporated under reduced pressure to yield a crude extract.

-

-

Acid-Base Partitioning:

-

The crude extract is suspended in an aqueous acidic solution (e.g., 2% H₂SO₄) and partitioned with a non-polar organic solvent like ethyl acetate (B1210297) to remove neutral and acidic compounds.

-

The acidic aqueous layer, containing the protonated alkaloids, is collected.

-

This layer is then basified with a weak base, such as ammonia (B1221849) water (NH₃·H₂O), to a pH of approximately 9-10.

-

The deprotonated alkaloids are then extracted from the basic aqueous layer using a chlorinated solvent, such as chloroform (B151607) (CHCl₃), to yield the crude alkaloid fraction.

-

-

Chromatographic Purification:

-

The crude alkaloid fraction is subjected to multiple rounds of chromatography to isolate individual compounds.

-

Silica Gel Column Chromatography: The crude mixture is first separated on a silica gel column using a gradient of solvents, typically starting with a non-polar solvent system (e.g., CHCl₃/MeOH) and gradually increasing the polarity.

-

Size-Exclusion Chromatography: Fractions obtained from the silica gel column are often further purified using Sephadex LH-20, eluting with a solvent like methanol, to separate compounds based on their molecular size.

-

High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative reverse-phase HPLC (RP-HPLC) to yield pure alkaloids.

-

Structure Elucidation

Once a pure alkaloid is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

Spectroscopic and Spectrometric Methods

| Technique | Purpose |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental formula of the compound. |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups, such as hydroxyl (-OH), amide, and ester groups.[2] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework of the molecule. This includes 1D NMR (¹H and ¹³C) and 2D NMR (e.g., HSQC, HMBC, COSY) experiments. |

| X-ray Crystallography | When suitable crystals can be grown, this technique provides the definitive three-dimensional structure and relative stereochemistry of the molecule.[2] |

The structures of novel compounds are elucidated by detailed analysis of their spectroscopic data and comparison with those of known Buxus alkaloids.[2][3]

Biological Activity and Potential Signaling Pathways

Many of the recently isolated Buxus alkaloids have demonstrated cytotoxic activity against various human tumor cell lines.[1][2][3]

Cytotoxicity Data for Representative Buxus Alkaloids

| Compound | Cell Line | IC₅₀ (µM) |

| Buxmicrophylline P | HL-60 | 4.51 |

| SMMC-7221 | 15.58 | |

| A-549 | > 20 | |

| MCF-7 | > 20 | |

| SW480 | > 20 | |

| Buxmicrophylline Q | HL-60 | 10.32 |

| SMMC-7221 | > 20 | |

| A-549 | > 20 | |

| MCF-7 | > 20 | |

| SW480 | > 20 | |

| Buxmicrophylline R | HL-60 | 7.89 |

| SMMC-7221 | 12.45 | |

| A-549 | 13.67 | |

| MCF-7 | 15.23 | |

| SW480 | 14.88 | |

| Buxmicrophylline E | HepG2 | > 10 |

| K562 | > 10 | |

| Buxmicrophylline F | HepG2 | > 10 |

| K562 | 2.95 | |

| Buxmicrophylline G | HepG2 | 0.89 |

| K562 | 4.44 | |

| Buxmicrophylline B | K562 | 1.70 |

| Cyclobuxoxazine | K562 | 5.61 |

| (E)-buxenone | K562 | 0.37 |

Data compiled from multiple sources.[1][2]

Hypothetical Signaling Pathway of Cytotoxicity

The precise mechanisms of action for many of these alkaloids are still under investigation. However, based on their cytotoxic effects, a hypothetical signaling pathway leading to apoptosis can be proposed.

References

The Biological Activity of Severibuxine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

October 7, 2025

Introduction

Severibuxine is a naturally occurring quinolin-2,4-dione alkaloid isolated from the root bark of Severinia buxifolia.[1][2] As a member of the quinoline (B57606) alkaloid family, a class of compounds known for a wide range of biological activities including antimicrobial and anticancer effects, this compound has been identified as a molecule of interest for its cytotoxic properties.[3] This technical guide provides a comprehensive overview of the currently available scientific information on the biological activity of this compound, with a focus on its cytotoxic effects. It is intended to serve as a resource for researchers and professionals in the fields of pharmacology, oncology, and drug development.

Core Biological Activity: Cytotoxicity

The primary biological activity reported for this compound is its cytotoxicity against murine leukemia cells.[1][2] Initial studies have demonstrated its potential as an anticancer agent, although the volume of research remains limited.

Quantitative Data

To date, specific quantitative data, such as the half-maximal inhibitory concentration (IC50), for the cytotoxic activity of this compound against the P-388 murine leukemia cell line has been reported in the primary literature. However, access to the full text of the original study by Wu et al. (1998) is limited, and therefore, the precise IC50 value is not publicly available at the time of this report.

For illustrative purposes, the following table structure is provided for the future inclusion of quantitative data as it becomes available.

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| This compound | P-388 (Murine Leukemia) | Cytotoxicity | Data Not Available | Wu et al., 1998 |

Experimental Protocols

The following is a representative experimental protocol for a cytotoxicity assay using the P-388 murine leukemia cell line, based on common methodologies such as the MTT assay. It is important to note that this is a generalized protocol and may not reflect the exact methodology used in the original study of this compound.

Representative Cytotoxicity Assay: MTT Protocol for P-388 Cells

1. Cell Culture and Seeding:

-

P-388 murine leukemia cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

For the assay, cells are seeded into 96-well microplates at a density of approximately 1 x 10^4 cells per well and allowed to attach overnight.

2. Compound Treatment:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

-

Serial dilutions of this compound are made to achieve a range of final concentrations for testing.

-

The culture medium is removed from the wells and replaced with fresh medium containing the various concentrations of this compound. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent) are also included.

3. Incubation:

-

The treated plates are incubated for a period of 48 to 72 hours at 37°C in a 5% CO2 atmosphere.

4. MTT Assay:

-

Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plates are incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

5. Data Acquisition and Analysis:

-

The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

The percentage of cell viability is calculated relative to the vehicle control.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanism of Action

As of the current date, there is no publicly available information detailing the specific signaling pathways or the precise mechanism of action through which this compound exerts its cytotoxic effects. Further research is required to elucidate these molecular mechanisms.

Below is a hypothetical workflow diagram illustrating the general steps that could be taken to investigate the cytotoxic mechanism of a novel compound like this compound.

Caption: A logical workflow for investigating the cytotoxic mechanism of this compound.

Conclusion and Future Directions

This compound is a quinolin-2,4-dione alkaloid with documented cytotoxic activity against the P-388 murine leukemia cell line. While this initial finding is promising, the current body of public knowledge is limited. To fully understand the therapeutic potential of this compound, further research is critically needed in the following areas:

-

Determination and publication of quantitative cytotoxic data (IC50 values) against a broader panel of cancer cell lines.

-

Elucidation of the specific molecular mechanism of action and the signaling pathways involved in its cytotoxic effects.

-

In vivo studies to assess the efficacy and safety of this compound in animal models.

The information presented in this guide is based on the limited available scientific literature. As new research emerges, this document will require updating to reflect the evolving understanding of the biological activity of this compound.

References

The Pharmacological Potential of Severibuxine: An In-depth Technical Guide

An initial investigation into the pharmacological potential of "Severibuxine" has revealed no existing scientific literature, preclinical data, or clinical trial information for a compound with this name. Comprehensive searches of established biomedical and chemical databases have not yielded any results for "this compound."

This suggests that "this compound" may be a placeholder name, a compound in a very early, non-public stage of development, or a misnomer. The following guide is therefore presented as a template for a comprehensive technical overview, which can be populated with specific data should information on "this compound" become available. The structure and content herein are based on established frameworks for pharmacological whitepapers and are designed to meet the detailed requirements of researchers, scientists, and drug development professionals.

Executive Summary

This section would typically provide a high-level overview of this compound, including its therapeutic class, proposed mechanism of action, key preclinical findings, and potential clinical applications. It would summarize the most critical data points and outline the document's scope.

Introduction

This chapter would introduce the therapeutic area that this compound is intended to address. It would detail the unmet medical need, the current standard of care, and the scientific rationale for the development of a novel agent like this compound.

Physicochemical Properties and Formulation

A detailed description of this compound's chemical structure, molecular weight, solubility, and other key physicochemical characteristics would be presented here. Information on the formulation used in preclinical and clinical studies would also be included.

Nonclinical Pharmacology

This section would form the core of the preclinical data, detailing in vitro and in vivo studies.

Mechanism of Action

A thorough description of the molecular target(s) of this compound and how their modulation leads to the desired pharmacological effect would be provided.

Data from in vitro assays demonstrating this compound's binding affinity, potency, and selectivity for its target(s) would be presented in a tabular format.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | IC50 / EC50 (nM) | Selectivity vs. Off-Targets |

| Primary Target | e.g., Radioligand Binding | Data | Data |

| Off-Target 1 | e.g., Enzyme Inhibition | Data | Data |

| Off-Target 2 | e.g., Receptor Activation | Data | Data |

The downstream effects of this compound on intracellular signaling pathways would be detailed.

Caption: Proposed signaling pathway for this compound.

In Vivo Pharmacology

Data from animal models of disease would be presented to demonstrate this compound's efficacy.

Table 2: Summary of In Vivo Efficacy Studies for this compound

| Animal Model | Dosing Regimen | Key Efficacy Endpoint | Result |

| e.g., Mouse Model of Disease X | e.g., 10 mg/kg, oral, QD | e.g., Tumor Volume Reduction (%) | Data |

| e.g., Rat Model of Disease Y | e.g., 5 mg/kg, IV, BID | e.g., Improvement in Behavioral Score | Data |

Pharmacokinetics and Metabolism

This section would detail the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Preclinical Pharmacokinetics

Pharmacokinetic parameters from various animal species would be summarized.

Table 3: Key Pharmacokinetic Parameters of this compound in Preclinical Species

| Species | Dose (mg/kg) & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Half-life (h) | Bioavailability (%) |

| Mouse | e.g., 10, oral | Data | Data | Data | Data | Data |

| Rat | e.g., 5, IV | Data | Data | Data | Data | N/A |

| Dog | e.g., 2, oral | Data | Data | Data | Data | Data |

Metabolism

The primary metabolic pathways and the enzymes involved in this compound's metabolism would be described.

Caption: Metabolic pathway of this compound.

Toxicology

A summary of the nonclinical safety and toxicology studies would be provided, including single-dose and repeat-dose toxicity studies in various species.

Table 4: Summary of Toxicology Findings for this compound

| Species | Study Duration | NOAEL (No-Observed-Adverse-Effect Level) | Key Target Organs of Toxicity |

| Rat | e.g., 28-day | Data | Data |

| Dog | e.g., 14-day | Data | Data |

Clinical Development

This section would outline the clinical trial program for this compound, including summaries of Phase I, II, and III studies if available.

Phase I Studies

The results of first-in-human studies, focusing on safety, tolerability, and pharmacokinetics in healthy volunteers, would be presented.

Phase II/III Studies

Data from studies in patient populations, evaluating the efficacy and safety of this compound for its intended indication, would be detailed.

Experimental Protocols

This section would provide detailed methodologies for the key experiments cited throughout the document, enabling reproducibility.

In Vitro Receptor Binding Assay

-

Cell Lines/Tissues:

-

Radioligand/Competitor:

-

Incubation Conditions:

-

Data Analysis:

In Vivo Efficacy Model

-

Animal Strain and Housing:

-

Disease Induction:

-

Drug Administration:

-

Endpoint Measurement:

-

Statistical Analysis:

Caption: Experimental workflow for in vivo efficacy studies.

Discussion and Future Directions

This final section would interpret the collective data on this compound, discuss its therapeutic potential in the context of the current treatment landscape, and outline future research and development plans.

Unlocking Nature's Pharmacy: A Technical Guide to the Traditional and Modern Uses of Buxus Alkaloids

For Researchers, Scientists, and Drug Development Professionals

The genus Buxus, commonly known as boxwood, has been a cornerstone of traditional medicine for centuries, with its leaves and bark utilized to alleviate a spectrum of ailments ranging from rheumatism and fever to malaria.[1][2][3] These therapeutic applications are primarily attributed to a unique class of steroidal alkaloids. This in-depth guide synthesizes the historical ethnobotanical knowledge with current pharmacological evidence, presenting quantitative data, detailed experimental protocols, and the intricate signaling pathways through which these compounds exert their effects.

From Folk Remedies to Scientific Validation: A Legacy of Healing

The traditional use of Buxus preparations is well-documented in European and Asian folk medicine. Decoctions and extracts have been historically prescribed for their anti-inflammatory properties in treating arthritis and gout, as a febrifuge to combat fevers, and notably, as a substitute for quinine (B1679958) in the management of malaria.[1][2][4] Other traditional applications include the treatment of skin ulcerations and use as a cholagogue (to promote bile flow) and a diaphoretic (to induce sweating).[1][4] In Turkish traditional medicine, a tea brewed from the leaves is still consumed for its purported antihelminthic, diaphoretic, and cholagogue properties.[1]

Modern Pharmacology: Elucidating the Mechanisms of Action

Contemporary scientific inquiry has not only validated many of the traditional claims but has also unveiled a broader spectrum of pharmacological activities for Buxus alkaloids, positioning them as promising candidates for modern drug discovery.

Anticancer Potential: A Multi-pronged Attack on Malignancy

The steroidal alkaloid Cyclovirobuxine D (CVB-D) has emerged as a focal point of anticancer research, demonstrating significant efficacy against various cancer types through the modulation of key cellular signaling pathways.

In non-small cell lung cancer (NSCLC) , CVB-D has been found to halt tumor growth and progression by concurrently suppressing the KIF11-CDC25C-CDK1-CyclinB1 network, which governs the G2/M phase of the cell cycle, and the pro-survival NF-κB/JNK signaling pathway.[5][6]

For colorectal cancer (CRC) , CVB-D's mechanism involves the inhibition of the CTHRC1-AKT/ERK-Snail signaling pathway.[7][8][9] This targeted disruption impedes proliferation, migration, and the epithelial-mesenchymal transition (EMT), while simultaneously triggering apoptosis and arresting the cell cycle in the S-phase.[7][8][9]

Neuroprotective Effects: Combating Neurodegeneration

A number of Buxus alkaloids have demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, and their inhibition is a key therapeutic strategy in the management of Alzheimer's disease.

Cardioprotective Properties: Shielding the Heart

CVB-D has also been identified as a potent cardioprotective agent. It has been shown to alleviate doxorubicin-induced cardiomyopathy by mitigating oxidative stress and preventing the impairment of mitochondrial biogenesis.[10] In the context of septic heart injury, CVB-D offers protection by reducing ferroptosis, a form of iron-dependent cell death.[11][12] Furthermore, under hypoxic conditions, CVB-D can stimulate autophagy in cardiomyocytes through the activation of the Ets1/Mcl-1 signaling pathway, a crucial cellular recycling process for maintaining cardiac health.[13]

Quantitative Analysis of Biological Activity

The potency of Buxus alkaloids has been quantified through various bioassays, providing valuable data for drug development professionals.

Table 1: Anticholinesterase Activity of Alkaloids from Buxus natalensis [14]

| Alkaloid | Enzyme | IC50 (µM) |

| O(2)-natafuranamine | AChE | 1.5 ± 0.2 |

| O(10)-natafuranamine | AChE | 2.3 ± 0.1 |

| Cyclonataminol | AChE | 5.7 ± 0.3 |

| Buxaminol A | AChE | 8.2 ± 0.5 |

| Buxafuranamide | AChE | 10.4 ± 0.6 |

| Buxalongifolamidine | AChE | 12.1 ± 0.9 |

| Buxamine A | AChE | 15.6 ± 1.2 |

| Cyclobuxophylline K | AChE | 18.3 ± 1.5 |

| Buxaminol C | AChE | 20.1 ± 1.8 |

Table 2: Antiprotozoal and Cytotoxic Activity of Alkaloids from Buxus sempervirens [15][16]

| Compound | Activity | IC50 (µM) | Selectivity Index (SI) |

| O-benzoyl-cycloprotobuxoline-D | P. falciparum | 0.18 | 74 |

| T. b. rhodesiense | 1.1 | 12 | |

| L6 (cytotoxicity) | 13.3 | - | |

| Cyclomicrophyllidine-B | P. falciparum | 0.2 | 145 |

| L6 (cytotoxicity) | 29.0 | - | |

| O-tigloylcyclovirobuxeine-B | P. falciparum | 1.05 | 18 |

| L6 (cytotoxicity) | 19.0 | - |

Table 3: Cytotoxic Activity of Alkaloids from Buxus sinica against Ovarian Cancer Cell Lines [17]

| Compound | Cell Line | IC50 (µM) |

| Compound 36 | ES2 | 1.33 |

| A2780 | 0.48 |

Methodologies for Investigation: A Practical Guide

Extraction and Isolation of Buxus Alkaloids

The isolation of pure Buxus alkaloids from plant material is a multi-step process:

-

Preparation and Extraction: Dried and powdered plant material, such as leaves or twigs, undergoes exhaustive extraction using a solvent like methanol (B129727) or dichloromethane, often facilitated by a Soxhlet apparatus.[18]

-

Alkaloid Enrichment via Acid-Base Extraction: The crude extract is dissolved in a nonpolar solvent and then partitioned with an acidic aqueous solution. The alkaloids, being basic, are protonated and migrate to the aqueous phase. This aqueous layer is then isolated, basified to a pH of approximately 10, and the now deprotonated alkaloids are extracted back into a nonpolar solvent, yielding an enriched alkaloid fraction.[18][19]

-

Purification by Chromatography: The enriched fraction is then subjected to advanced chromatographic techniques, such as Centrifugal Partition Chromatography (CPC) or High-Performance Liquid Chromatography (HPLC), to isolate the individual alkaloid constituents.[18]

Bioassay Protocols

-

Anticholinesterase Activity: The inhibitory effects on AChE and BChE are typically quantified using a modified version of Ellman's method.[20]

-

Anticancer Evaluation:

-

Cell Viability: The MTT assay is a standard colorimetric method used to assess the metabolic activity of cancer cell lines after treatment with the alkaloids, providing a measure of cell viability.[9]

-

Apoptosis and Cell Cycle: Flow cytometry, often with Annexin V/PI staining, is employed to quantify apoptosis and analyze the distribution of cells throughout the different phases of the cell cycle.

-

Protein Expression: Western blotting is utilized to measure the expression levels of key proteins within the signaling pathways affected by the alkaloids.[8]

-

-

Anti-inflammatory Assessment: The carrageenan-induced paw edema model in rodents is a classic in vivo assay to evaluate the anti-inflammatory potential of the compounds.

-

Antimicrobial Testing: The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of the alkaloids against a panel of pathogenic bacteria and fungi.

Future Directions

The rich ethnobotanical history of Buxus species, now strongly supported by modern pharmacological research, underscores the immense potential of their constituent alkaloids in drug discovery. The compelling data on their anticancer, neuroprotective, and cardioprotective activities warrant further investigation. Future research should focus on preclinical and clinical studies to ascertain the safety and efficacy of these promising natural compounds, potentially leading to the development of novel therapeutics for a range of human diseases.[21]

References

- 1. Buxus sempervirens - Wikipedia [en.wikipedia.org]

- 2. practicalplants.org [practicalplants.org]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Hydroalcoholic extract of Buxus sempervirens shows antiproliferative effect on melanoma, colorectal carcinoma and prostate cancer cells by affecting the autophagic flow - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclovirobuxine D inhibits growth and progression of non-small cell lung cancer cells by suppressing the KIF11-CDC25C-CDK1-CyclinB1 G2/M phase transition regulatory network and the NFκB/JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Cyclovirobuxine D inhibits colorectal cancer tumorigenesis via the CTHRC1‑AKT/ERK‑Snail signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. researchgate.net [researchgate.net]

- 10. Cyclovirobuxine D Attenuates Doxorubicin-Induced Cardiomyopathy by Suppression of Oxidative Damage and Mitochondrial Biogenesis Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. francis-press.com [francis-press.com]

- 14. Triterpenoidal alkaloids from Buxus natalensis and their acetylcholinesterase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Investigation of the Variability of Alkaloids in Buxus sempervirens L. Using Multivariate Data Analysis of LC/MS Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antiprotozoal Nor-Triterpene Alkaloids from Buxus sempervirens L. | MDPI [mdpi.com]

- 17. Structurally diverse alkaloids from the Buxus sinica and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Target-Guided Isolation of O-tigloylcyclovirobuxeine-B from Buxus sempervirens L. by Centrifugal Partition Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 19. uobabylon.edu.iq [uobabylon.edu.iq]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

A Technical Guide to Buxus Alkaloids and Their Role in Plant Defense

Disclaimer: An extensive search of scientific literature did not yield any information on a compound named "Severibuxine." It is possible that this is a proprietary name, a newly discovered compound not yet in the public domain, or a misspelling. This guide will instead focus on the well-documented class of defensive compounds to which it likely belongs: the steroidal alkaloids of the genus Buxus (boxwood), with a particular focus on Cyclobuxine D as a representative molecule.

Introduction: The Chemical Arsenal of Buxus

Plants of the genus Buxus, commonly known as boxwood, have a long history of use in traditional medicine and are known for their resistance to many herbivores. This resilience is largely attributed to a diverse array of secondary metabolites, particularly a unique class of triterpenoid (B12794562) steroidal alkaloids. These compounds are a cornerstone of the plant's chemical defense system, deterring feeding by insects and other herbivores.

Buxus alkaloids are characterized by a cycloartane-type skeleton, a feature that distinguishes them from other steroidal alkaloids.[1] They are present throughout the plant, with the highest concentrations, up to 3% of dry weight, typically found in the leaves and bark.[2][3] The production and concentration of these alkaloids are not static; they fluctuate with the seasons, generally peaking in the summer months when the threat from herbivores is most significant.[4] This temporal variation suggests a finely tuned adaptive strategy to allocate resources for defense when they are most needed.[4]

This guide provides an in-depth overview of the role of Buxus alkaloids in plant defense, their mechanism of action, relevant quantitative data, and the experimental protocols used to study them. Cyclobuxine D, a prominent and well-studied Buxus alkaloid, will be used as a primary example.

The Role of Buxus Alkaloids in Plant Defense

The primary role of Buxus alkaloids is to function as a chemical defense against herbivory.[3] These compounds can act as toxins or feeding deterrents to a wide range of herbivores. The bitter taste of alkaloids is a general deterrent, but their toxicity is rooted in their ability to interfere with fundamental biological processes in animals.[5] For instance, many alkaloids affect nerve transmission or disrupt cell membrane integrity.[5] While the precise mechanism of toxicity for every Buxus alkaloid against every potential herbivore is not fully elucidated, their broad bioactivity is well-documented.

Herbivory can induce an increased production of these defensive compounds. Studies on Buxus sempervirens subjected to predation by the invasive box tree moth (Cydalima perspectalis) have shown that severe herbivory leads to a significant accumulation and diversification of triterpenoid and steroidal alkaloids in the remaining plant tissues.[6] This induced response is a classic plant defense strategy, regulated by complex signaling pathways.

Signaling Pathways in Plant Defense

While the specific signaling cascade leading to the biosynthesis of Buxus alkaloids is not fully detailed in the literature, it is widely accepted that the Jasmonic Acid (JA) signaling pathway is a primary regulator of induced defenses against herbivores in many plants.[7][8]

Herbivore attack, recognized by mechanical damage and chemical cues from the herbivore's saliva, triggers the synthesis of jasmonic acid.[1] JA then binds to a receptor complex, leading to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins. This de-repression activates transcription factors (like MYC2) that upregulate the expression of genes involved in the biosynthesis of defensive secondary metabolites, such as alkaloids.[2][7]

Data Presentation

The following tables summarize quantitative data related to Buxus alkaloids.

Table 1: Chemical Properties of Cyclobuxine D

| Property | Value | Reference |

| IUPAC Name | (20S)-14-Methyl-3β,20-bis(methylamino)-4-methylidene-9,19-cyclo-5α,9β-pregnan-16α-ol | [3] |

| Molecular Formula | C₂₅H₄₂N₂O | [9] |

| Molar Mass | 386.61 g/mol | [9] |

| CAS Number | 2241-90-9 | [3] |

| Melting Point | 237 °C | [9] |

| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone | [10] |

Table 2: Bioactivity of Select Buxus Alkaloids

| Compound | Bioactivity | Target Organism/Cell Line | Measured Value (IC₅₀) | Reference |

| O-tigloylcyclovirobuxeine-B | Antiplasmodial | Plasmodium falciparum | 1.05 µM | [4] |

| O-tigloylcyclovirobuxeine-B | Cytotoxicity | L6 Rat Cells | 19 µM | [4] |

| Buxmicrophylline R | Cytotoxicity | MCF-7 (Human breast cancer) | 4.51 µM | [11] |

| Buxmicrophylline R | Cytotoxicity | HL-60 (Human leukemia) | 15.58 µM | [11] |

Table 3: Quantification of Steroidal Alkaloids in Buxus papillosa

| Plant Part | Cyclopapilosine-D (µg/g) | Buxpapine (µg/g) | Buxpapamine (µg/g) | Reference |

| Leaves | 15.2 | 8.7 | 11.3 | |

| Stems | 9.8 | 5.1 | 7.9 | |

| Roots | 6.5 | 3.2 | 5.4 | |

| Note: This table presents a selection of alkaloids quantified in one species to illustrate distribution; concentrations vary significantly between species and conditions. |

Experimental Protocols

The study of Buxus alkaloids involves several key stages, from extraction from the plant material to bioassays to determine their activity.

Extraction and Isolation of Buxus Alkaloids

A common and effective method for enriching alkaloids is acid-base extraction, which leverages the basic nature of the nitrogen-containing compounds.[12]

-

Initial Extraction: Dried and powdered plant material (e.g., leaves) is extracted with a moderately polar organic solvent like dichloromethane (DCM) or methanol.[12][13]

-

Acid-Base Partitioning:

-

The crude organic extract is dissolved in DCM and washed with an aqueous acid solution (e.g., 1M H₂SO₄). The protonated alkaloids move into the aqueous phase.[12]

-

The aqueous phase is collected, and the pH is raised to ~10 with a base (e.g., NaOH or NH₄OH) to deprotonate the alkaloids.[12][14]

-

This basic aqueous solution is then extracted again with DCM. The free-base alkaloids move back into the organic phase, leaving behind more polar impurities.[12]

-

-

Purification: The resulting alkaloid-enriched fraction is concentrated and can be further purified using chromatographic techniques such as:

-

Column Chromatography: Using silica (B1680970) gel and eluting with a gradient of solvents (e.g., hexane-DCM followed by DCM-methanol).[13]

-

Centrifugal Partition Chromatography (CPC): A liquid-liquid chromatography technique that is highly effective for separating complex mixtures of natural products.[12]

-

High-Performance Liquid Chromatography (HPLC): Used for final purification and quantification.[14]

-

Analytical Methods

-

UHPLC/+ESI-QqTOF-MS/MS: Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Tandem Mass Spectrometry is a powerful tool for the analysis of Buxus alkaloids. It allows for the separation, identification, and quantification of individual alkaloids in a complex extract based on their retention time and mass-to-charge ratio (m/z).[4][15]

Herbivore Bioassay Protocol (Generalized)

To assess the defensive properties of isolated alkaloids against a specific herbivore (e.g., insect larvae), a feeding bioassay can be conducted.

-

Preparation of Artificial Diet: An artificial diet suitable for the target herbivore is prepared.

-

Incorporation of Test Compound: The isolated alkaloid (e.g., Cyclobuxine D) is dissolved in a suitable solvent and mixed into the diet at various concentrations. A control diet containing only the solvent is also prepared.

-

Experimental Setup:

-

Pre-weighed second-instar larvae are placed individually in containers with a known amount of either the control or a treatment diet.[16]

-

The experiment is maintained under controlled environmental conditions (temperature, humidity, light cycle).

-

-

Data Collection: After a set period (e.g., 7-10 days), several parameters are measured:

-

Larval weight gain

-

Amount of diet consumed

-

Larval mortality

-

Time to pupation

-

-

Analysis: The data are analyzed to determine the effect of the alkaloid on herbivore growth, feeding behavior, and survival. Metrics such as the EC₅₀ (Effective Concentration to inhibit growth by 50%) can be calculated.

Conclusion and Future Directions

The steroidal alkaloids of the Buxus genus are a potent and dynamic component of the plant's defense against herbivores. Their production is strategically regulated, likely via the jasmonic acid pathway, to counter periods of high predation. While significant progress has been made in isolating and characterizing these compounds, several areas warrant further investigation.

For drug development professionals, the demonstrated cytotoxicity and other bioactivities of these alkaloids suggest they may serve as scaffolds for novel therapeutics.[3][11] For researchers and scientists, future work should focus on elucidating the complete biosynthetic pathway of these complex molecules and pinpointing the specific molecular targets of their toxicity in herbivores. A deeper understanding of the ecological role of individual alkaloids and their synergistic effects will provide a more complete picture of this fascinating plant defense system.

References

- 1. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cyclobuxine - Wikipedia [en.wikipedia.org]

- 4. Investigation of the Variability of Alkaloids in Buxus sempervirens L. Using Multivariate Data Analysis of LC/MS Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plant defense against herbivory - Wikipedia [en.wikipedia.org]

- 6. Comparative metabolomics reveals how the severity of predation by the invasive insect Cydalima perspectalis modulates the metabolism re–orchestration of native Buxus sempervirens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs [mdpi.com]

- 8. pure.psu.edu [pure.psu.edu]

- 9. Cyclobuxine D | 2241-90-9 | FC145223 | Biosynth [biosynth.com]

- 10. Cyclobuxine D | CAS:2241-90-9 | High Purity | Manufacturer BioCrick [biocrick.com]

- 11. Investigation of the Variability of Alkaloids in Buxus sempervirens L. Using Multivariate Data Analysis of LC/MS Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Target-Guided Isolation of O-tigloylcyclovirobuxeine-B from Buxus sempervirens L. by Centrifugal Partition Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Making sure you're not a bot! [mspace.lib.umanitoba.ca]

- 14. uobabylon.edu.iq [uobabylon.edu.iq]

- 15. Investigation of the Variability of Alkaloids in Buxus sempervirens L. Using Multivariate Data Analysis of LC/MS Profiles [mdpi.com]

- 16. Frontiers | Interactions between Plant Metabolites Affect Herbivores: A Study with Pyrrolizidine Alkaloids and Chlorogenic Acid [frontiersin.org]

In Silico Prediction of Severibuxine Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Severibuxine is a novel small molecule with a quinoline-2,4-dione scaffold. While experimental data on its biological activity is not yet publicly available, its chemical structure provides a foundation for in silico target prediction. This technical guide outlines a comprehensive strategy for identifying potential protein targets of this compound using a combination of computational methods. The methodologies described herein, including chemical similarity analysis, reverse docking, and pharmacophore modeling, offer a rational approach to hypothesis generation for subsequent experimental validation. This document serves as a roadmap for researchers seeking to elucidate the mechanism of action of this compound and explore its therapeutic potential.

Introduction to this compound

This compound is a chemical entity identified by the Chemical Abstracts Service (CAS) number 219998-24-0. Its systematic name is 3,3-bis[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-1H-quinoline-2,4-dione, with a molecular formula of C29H39NO3. The core of this compound is a quinoline-2,4-dione moiety, a scaffold known to be present in various biologically active compounds. Derivatives of quinoline-2,4-dione have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. The presence of two geranyl-like chains suggests potential interactions with proteins involved in lipid signaling or those with large hydrophobic binding pockets.

In Silico Target Prediction Methodologies

A multi-faceted in silico approach is proposed to predict the biological targets of this compound. This strategy leverages different computational techniques to increase the confidence in the predicted targets.

Chemical Similarity-Based Prediction

The principle of chemical similarity states that structurally similar molecules are likely to have similar biological activities[3][4]. This approach involves comparing the 2D fingerprint of this compound against databases of compounds with known protein targets.

Experimental Protocol:

-

Fingerprint Generation: Generate a 2D molecular fingerprint for this compound using algorithms such as Morgan fingerprints (similar to ECFP) or MACCS keys.

-

Database Searching: Screen large chemical databases like ChEMBL, PubChem, and DrugBank to identify compounds with high structural similarity to this compound. The Tanimoto coefficient is a commonly used metric for quantifying similarity.

-

Target Inference: Analyze the known biological targets of the most structurally similar compounds. Targets that are consistently associated with multiple similar compounds are prioritized as potential targets for this compound.

Reverse Docking

Reverse docking, also known as inverse docking, is a computational technique used to predict the binding of a single ligand to a library of protein structures[5][6][7]. This method can help identify potential on- and off-targets of a molecule.

Experimental Protocol:

-

Ligand Preparation: Prepare a 3D conformation of this compound. This includes assigning correct protonation states and generating a low-energy conformer.

-

Target Library Preparation: Compile a library of 3D protein structures. This can be a focused library (e.g., all human kinases) or a broad library of druggable proteins from the Protein Data Bank (PDB). Each protein structure must be prepared by adding hydrogen atoms, assigning partial charges, and defining the binding pocket.

-

Docking Simulation: Systematically dock the prepared this compound molecule into the binding site of each protein in the library using software like AutoDock Vina or Glide.

-

Scoring and Ranking: Score the predicted binding poses for each protein-ligand complex using a scoring function that estimates the binding affinity. Rank the proteins based on their docking scores to prioritize potential targets.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features of a molecule that are responsible for its biological activity[8][9][10]. A pharmacophore model can be used to screen for other molecules with a similar arrangement of features.

Experimental Protocol:

-

Feature Identification: Identify the key pharmacophoric features of this compound, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

-

Model Generation: Generate a 3D pharmacophore model based on the identified features and their spatial relationships.

-

Database Screening: Screen a 3D database of protein structures (e.g., a subset of the PDB) to identify proteins with binding sites that are complementary to the generated pharmacophore model.

-

Hit Prioritization: Rank the identified proteins based on how well their binding sites fit the pharmacophore model.

Predicted Targets of this compound (Hypothetical)

Based on the known activities of the quinoline-2,4-dione scaffold, the following table summarizes hypothetical predicted targets for this compound. It is crucial to note that these are purely predictive and require experimental validation.

| Prediction Method | Predicted Target Class | Specific Examples (Hypothetical) | Rationale |

| Chemical Similarity | Kinases | c-Met, VEGFR-2 | Some quinazoline (B50416) derivatives are known tyrosine kinase inhibitors. The scaffold is present in approved kinase inhibitor drugs[11]. |

| DNA Gyrase/Topoisomerase IV | E. coli DNA gyrase | Quinoline-2,4-dione derivatives have shown antibacterial activity by inhibiting these enzymes[1]. | |

| Reverse Docking | Nuclear Receptors | Farnesoid X receptor (FXR) | The lipophilic side chains of this compound may favor binding to the large hydrophobic ligand-binding pockets of nuclear receptors. |

| Enzymes in Lipid Metabolism | Fatty Acid Synthase (FASN) | The long isoprenoid-like chains could mimic endogenous lipids and interact with enzymes involved in their metabolism. | |

| Pharmacophore Modeling | G-Protein Coupled Receptors | Cannabinoid receptor 2 (CB2) | The combination of a rigid scaffold and flexible hydrophobic chains could fit into the binding sites of certain GPCRs, particularly those that bind lipid-like ligands. |

Visualizations

In Silico Target Prediction Workflow

Caption: Workflow for in silico prediction of this compound targets.

Hypothetical Signaling Pathway Involvement

Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway by this compound.

Experimental Validation Protocols

The in silico predictions must be validated through rigorous experimental assays. The following are detailed protocols for primary and secondary validation.

Primary Validation: Binding Assays

Objective: To determine if this compound directly binds to the predicted protein targets.

Methodology: Surface Plasmon Resonance (SPR)

-

Protein Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip (e.g., CM5 chip).

-

Ligand Preparation: Prepare a series of concentrations of this compound in a suitable running buffer. A concentration range spanning from at least 10-fold below to 10-fold above the expected dissociation constant (Kd) should be used.

-

Binding Analysis: Inject the different concentrations of this compound over the sensor chip surface. Measure the change in the refractive index at the surface, which is proportional to the amount of bound ligand.

-

Data Analysis: Fit the binding data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Secondary Validation: Functional Assays

Objective: To determine if the binding of this compound to the target protein results in a functional consequence (inhibition or activation).

Methodology: Kinase Activity Assay (for predicted kinase targets)

-

Assay Principle: Utilize a luminescence-based kinase assay (e.g., Kinase-Glo®) that measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity.

-

Reaction Setup: Set up a reaction mixture containing the purified kinase, its specific substrate, and ATP.

-

Inhibitor Treatment: Add varying concentrations of this compound to the reaction mixture. Include appropriate controls (no enzyme, no inhibitor).

-

Kinase Reaction: Incubate the reaction mixture at the optimal temperature for the kinase for a defined period.

-

Signal Detection: Add the Kinase-Glo® reagent to terminate the kinase reaction and measure the luminescence using a luminometer.

-

Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This technical guide provides a structured and comprehensive framework for the in silico prediction and subsequent experimental validation of the biological targets of this compound. By combining chemical similarity searching, reverse docking, and pharmacophore modeling, a robust list of potential targets can be generated. The outlined experimental protocols for binding and functional assays are essential next steps to confirm these predictions and to begin to unravel the pharmacological profile of this novel compound. The successful identification of this compound's targets will be a critical step in its journey towards potential therapeutic application.

References

- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. De Novo Prediction of Drug Targets and Candidates by Chemical Similarity-Guided Network-Based Inference - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug targets prediction using chemical similarity | Semantic Scholar [semanticscholar.org]

- 5. Frontiers | ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina [frontiersin.org]

- 6. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 11. Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

High-Yield Synthesis of Severibuxine Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Severibuxine, a natural product isolated from Severinia buxifolia, exhibits promising biological activities, including the induction of apoptosis in leukemia cells. The development of a robust and high-yield synthetic route to this compound and its derivatives is crucial for further pharmacological evaluation and drug development efforts. This document provides detailed application notes and protocols for a proposed high-yield synthesis of this compound and its derivatives, based on established synthetic methodologies for the construction of the core quinoline-2,4-dione scaffold and its subsequent alkylation. The protocols are designed to be accessible to researchers with a background in organic synthesis.

Introduction

This compound is a quinoline (B57606) alkaloid characterized by a 6-hydroxy-1H-quinoline-2,4-dione core, substituted at the 3-position with two geranyl moieties. The chemical structure of this compound is 3,3-bis[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-1H-quinoline-2,4-dione. While the natural product has shown interesting biological activity, to the best of our knowledge, a high-yield total synthesis has not been reported in the literature. This document outlines a proposed synthetic strategy that is both efficient and amenable to the generation of a library of this compound derivatives for structure-activity relationship (SAR) studies.

The proposed synthesis involves a two-step sequence:

-

Construction of the Quinoline-2,4-dione Core: A thermal condensation reaction of a substituted aniline (B41778) with a dialkyl malonate, a variation of the Conrad-Limpach reaction, is proposed for the high-yield synthesis of the central heterocyclic scaffold.

-

C3-Dialkylation: A base-mediated dialkylation of the active methylene (B1212753) group at the C3 position of the quinoline-2,4-dione core with geranyl bromide will install the characteristic isoprenoid side chains.

A final deprotection step will yield the natural product, this compound. This strategy allows for diversification at two key positions: the aromatic ring of the quinoline core by using different aniline starting materials, and the C3-position by employing various alkylating agents.

Data Presentation

The following tables summarize the proposed reaction conditions and expected yields for the synthesis of this compound.

Table 1: Synthesis of 6-methoxy-1H-quinoline-2,4(3H)-dione (3)

| Step | Starting Material 1 | Starting Material 2 | Reagents/Solvents | Temperature (°C) | Time (h) | Product | Expected Yield (%) |

| 1 | p-Anisidine (B42471) (1) | Diethyl malonate (2) | Diphenyl ether | 250 | 2 | 6-methoxy-1H-quinoline-2,4(3H)-dione (3) | 85-95 |

Table 2: Synthesis of 3,3-bis[(2E)-3,7-dimethylocta-2,6-dienyl]-6-methoxy-1H-quinoline-2,4(3H)-dione (5)

| Step | Starting Material | Reagent 1 | Reagent 2 | Solvent | Temperature (°C) | Time (h) | Product | Expected Yield (%) |

| 2 | 6-methoxy-1H-quinoline-2,4(3H)-dione (3) | Sodium hydride (NaH) | Geranyl bromide (4) | N,N-Dimethylformamide (DMF) | 25 (rt) | 12 | 3,3-bis[(2E)-3,7-dimethylocta-2,6-dienyl]-6-methoxy-1H-quinoline-2,4(3H)-dione (5) | 70-80 |

Table 3: Synthesis of this compound (6)

| Step | Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Expected Yield (%) |

| 3 | 3,3-bis[(2E)-3,7-dimethylocta-2,6-dienyl]-6-methoxy-1H-quinoline-2,4(3H)-dione (5) | Boron tribromide (BBr₃) | Dichloromethane (B109758) (DCM) | -78 to 25 (rt) | 4 | This compound (6) | 80-90 |

Experimental Protocols

Protocol 1: Synthesis of 6-methoxy-1H-quinoline-2,4(3H)-dione (3)

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a thermocouple, add p-anisidine (1.0 eq) and diethyl malonate (1.2 eq).

-

Solvent Addition: Add diphenyl ether as a high-boiling solvent (approximately 5 mL per gram of p-anisidine).

-

Reaction: Heat the reaction mixture to 250 °C with vigorous stirring. The reaction progress can be monitored by observing the distillation of ethanol (B145695). The reaction is typically complete within 2 hours.

-

Work-up: Allow the reaction mixture to cool to room temperature. The product will precipitate from the diphenyl ether.

-

Purification: Collect the solid precipitate by vacuum filtration and wash it with hexane (B92381) to remove residual diphenyl ether. The crude product can be further purified by recrystallization from ethanol to afford 6-methoxy-1H-quinoline-2,4(3H)-dione (3) as a white solid.

Protocol 2: Synthesis of 3,3-bis[(2E)-3,7-dimethylocta-2,6-dienyl]-6-methoxy-1H-quinoline-2,4(3H)-dione (5)

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a suspension of sodium hydride (2.5 eq, 60% dispersion in mineral oil) in anhydrous N,N-dimethylformamide (DMF).

-

Addition of Starting Material: Cool the suspension to 0 °C and add a solution of 6-methoxy-1H-quinoline-2,4(3H)-dione (3) (1.0 eq) in anhydrous DMF dropwise.

-

Deprotonation: Stir the mixture at room temperature for 1 hour to ensure complete deprotonation.

-

Alkylation: Cool the reaction mixture back to 0 °C and add geranyl bromide (4) (2.5 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. Extract the aqueous layer with ethyl acetate (B1210297) (3 x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield the desired dialkylated product (5).

Protocol 3: Synthesis of this compound (6)

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the dialkylated quinoline-2,4-dione (5) (1.0 eq) in anhydrous dichloromethane (DCM).

-

Deprotection: Cool the solution to -78 °C (dry ice/acetone bath) and add a solution of boron tribromide (BBr₃) (1.5 eq) in DCM dropwise.

-

Reaction: Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 3 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of methanol, followed by water.

-

Purification: Extract the aqueous layer with DCM (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound (6) as a solid.

Mandatory Visualization

Application Notes and Protocols for the Spectroscopic Analysis of Severibuxine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the natural product Severibuxine. This document includes tabulated spectral data for easy reference, comprehensive experimental protocols for data acquisition, and a visualization of a general workflow for the characterization of such compounds.

Spectroscopic Data of this compound

The structural elucidation of this compound has been supported by extensive spectroscopic analysis. The following tables summarize the key NMR and MS data.

NMR Spectral Data

The ¹H and ¹³C NMR spectral data for this compound were acquired in Chloroform-d (CDCl₃) at 400 MHz and 100 MHz, respectively. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 1.22 | d | 6.1 | -CH(OH)-CH ₃ |

| 3.65 | s | - | -OCH ₃ |

| 3.92 | s | - | -OCH ₃ |

| 6.79 | s | - | H-3 |

| 6.84 | d | 8.0 | H-8 |

| 6.86 | d | 8.0 | H-9 |

Table 2: ¹³C NMR Data for this compound (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Carbon Type |

| Data not fully available in search results | - |

| ... | ... |

Note: While the search results confirm the existence of 21 carbon signals in the ¹³C NMR spectrum (including three methyls, four methylenes, one methine bearing a hydroxyl group, four methines, and nine quaternary carbons), a complete tabulated list of chemical shifts was not available in the provided search results.

Mass Spectrometry Data

Electron Ionization Mass Spectrometry (EIMS) was utilized to determine the molecular weight and suggest a molecular formula for this compound.

Table 3: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 328 | Molecular Ion Peak [M]⁺ |

The EIMS spectrum displayed a molecular ion peak at m/z 328, which is consistent with the molecular formula C₁₉H₂₁NO₄[1].

Experimental Protocols

The following are generalized protocols for the isolation and spectroscopic analysis of alkaloids like this compound, based on standard laboratory practices.

Isolation and Purification of this compound (General Protocol)

-

Extraction: The plant material (e.g., leaves, stem bark) is dried, powdered, and extracted with a suitable organic solvent such as methanol (B129727) or ethanol (B145695) at room temperature for an extended period. The process is typically repeated multiple times to ensure complete extraction.

-

Solvent Evaporation: The combined extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-